molecular formula C25H20N2O4 B10867536 4-Nitrobenzyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate

4-Nitrobenzyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B10867536
M. Wt: 412.4 g/mol
InChI Key: AZQARKMACIWCKO-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinoline core structure is a key feature that distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H20N2O4/c1-16-7-8-17(2)21(13-16)24-14-22(20-5-3-4-6-23(20)26-24)25(28)31-15-18-9-11-19(12-10-18)27(29)30/h3-14H,15H2,1-2H3

InChI Key

AZQARKMACIWCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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